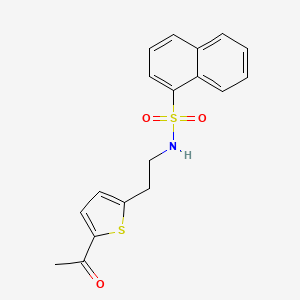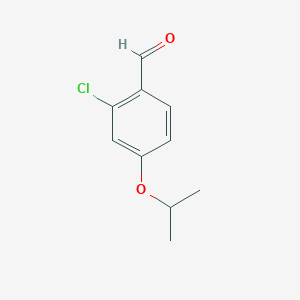
2-Chloro-4-isopropoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chlorinated benzaldehydes is not explicitly detailed in the provided papers. However, the synthesis of a novel binary organic complex involving 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde is described as a solid-state reaction, which is solvent-free and considered a green synthesis . This suggests that similar green chemistry approaches could potentially be applied to the synthesis of 2-Chloro-4-isopropoxybenzaldehyde.
Molecular Structure Analysis
The molecular structure of chlorinated benzaldehydes can be complex, with the potential for multiple conformers as seen in the case of 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde . The position of the chlorine atom and the substituents on the benzaldehyde ring can significantly affect the molecular conformation and, consequently, the physical and chemical properties of the compound.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 2-Chloro-4-isopropoxybenzaldehyde. However, chlorinated benzaldehydes are known to participate in various chemical reactions, including dimerization facilitated by hydrogen bonding, as observed in the vibrational spectral features of the compounds studied . Such reactivity could be expected for 2-Chloro-4-isopropoxybenzaldehyde as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzaldehydes can be inferred from the vibrational modes and ab initio studies. For example, strong hydrogen bonding is indicated by the absorption width of about 700 cm^(-1) for O-H stretching modes, with bond lengths in the range of 2.873-2.832 Å . The crystal growth and structural studies of a molecular complex involving a chlorinated benzaldehyde derivative reveal properties such as heat of fusion, entropy of fusion, and refractive index . These studies suggest that 2-Chloro-4-isopropoxybenzaldehyde may exhibit similar properties, including strong hydrogen bonding and specific crystallographic characteristics.
科学的研究の応用
Gas-Liquid Chromatography
2-Chloro-4-isopropoxybenzaldehyde and similar compounds are studied for their chromatographic properties. Korhonen and Knuutinen (1984) demonstrated the separation of chlorinated 4-hydroxybenzaldehydes using non-polar SE-30 capillary columns in gas-liquid chromatography, emphasizing the significance of substitution positions on retention behavior (Korhonen & Knuutinen, 1984).
Chemical Synthesis
In chemical synthesis, 2-Chloro-4-isopropoxybenzaldehyde serves as a building block for various compounds. Knapkiewicz et al. (2012) used 2-isopropoxybenzaldehyde in a nitration process to produce 2-isopropoxy-5-nitrobenzaldehyde, a key component in synthesizing Hoveyda–Grubbs metathesis catalysts using continuous flow chemistry (Knapkiewicz et al., 2012).
Electrocatalysis
2-Chloro-4-isopropoxybenzaldehyde derivatives like dihydroxybenzaldehydes have been investigated for their electrocatalytic activities. Pariente et al. (1996) studied the electrooxidation of NADH using films derived from dihydroxybenzaldehyde isomers, exploring their potential in biosensor design (Pariente et al., 1996).
Organic Chemistry Research
In organic chemistry, derivatives of 2-Chloro-4-isopropoxybenzaldehyde play a role in various syntheses and reactions. For instance, Kokubo et al. (1999) demonstrated the use of 2-hydroxybenzaldehydes in reactions with alkynes, alkenes, and allenes, indicating the versatility of these compounds in organic synthesis (Kokubo et al., 1999).
Crystallography and Material Science
In the field of crystallography and materials science, chlorinated benzaldehydes similar to 2-Chloro-4-isopropoxybenzaldehyde are utilized. Wang et al. (2011) synthesized hydrazone compounds using chlorinated hydroxybenzaldehydes, which were characterized by X-ray crystallography (Wang et al., 2011).
Solution Thermodynamics
The solubility and solution thermodynamics of compounds like 2-Chloro-4-isopropoxybenzaldehyde are also areas of research. Jian Wang et al. (2017) studied the solubility of 4-hydroxybenzaldehyde in various organic solvents, providing essential data for purification and optimization processes (Jian Wang et al., 2017).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-chloro-4-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYLGMZJXPCPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-isopropoxybenzaldehyde | |
CAS RN |
1289064-60-3 |
Source


|
| Record name | 2-chloro-4-(propan-2-yloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

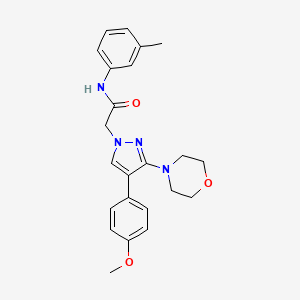

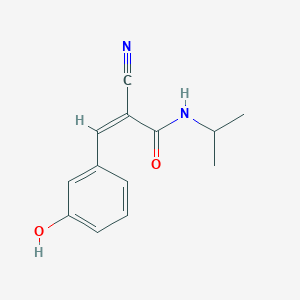

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2546209.png)
![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546210.png)
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2546213.png)

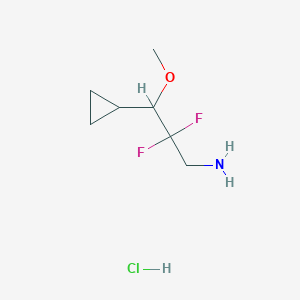


![2-[3-(Triazol-2-yl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2546223.png)
![Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2546224.png)
